(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride
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Overview
Description
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride: is a complex organic compound that features a combination of an imidazole ring, a piperazine ring, and a naphthalene moiety
Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common feature in many biologically active molecules . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of action
The mode of action of imidazole derivatives can vary widely depending on their specific structure and the target they interact with. Some imidazole derivatives act by inhibiting key enzymes in the target organism, while others might interact with cell receptors or DNA .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could disrupt that pathway and have downstream effects on the organism’s metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure. Imidazole derivatives are generally well absorbed and distributed in the body due to their polarity .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits a key enzyme, it could lead to a buildup of the enzyme’s substrate in the cell, which could have various effects depending on the specific pathway involved .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound might be more or less effective at different pH levels, or it might be metabolized more quickly at higher temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common synthetic route involves the reaction of 1-methylimidazole with piperazine to form the piperazine-imidazole intermediate, which is then reacted with naphthalene-1-carbonyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: : The imidazole ring can be reduced to form imidazolines.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Naphthoquinones
Reduction: : Imidazolines
Substitution: : Various substituted piperazines
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly for treating infections and cancer.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features Similar compounds include other imidazole derivatives, piperazine derivatives, and naphthalene derivatives
List of Similar Compounds
Imidazole derivatives (e.g., 1-methylimidazole)
Piperazine derivatives (e.g., piperazine)
Naphthalene derivatives (e.g., naphthalene-1-carbonyl chloride)
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O.ClH/c1-21-10-9-20-19(21)23-13-11-22(12-14-23)18(24)17-8-4-6-15-5-2-3-7-16(15)17;/h2-10H,11-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXDAUNYWVLKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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